

An In-depth Technical Guide to the Solubility and Stability of Concanamycin C

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Compound of Interest

Compound Name: Concanamycin C

Cat. No.: B162482

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of **Concanamycin C**, a potent vacuolar-type H⁺-ATPase (V-ATPase) inhibitor. The information presented is intended to support research, scientific, and drug development applications of this macrolide antibiotic.

Core Properties of Concanamycin C

Concanamycin C is a macrolide antibiotic and a potent, selective inhibitor of V-ATPase. It is an analog of Concanamycin A and exhibits antiproliferative and potent antifungal effects.

Property	Value	Source
CAS Number	81552-34-3	[1]
Molecular Formula	C ₄₅ H ₇₄ O ₁₃	[1]
Molecular Weight	823.1 Da	[1]
Purity	>98%	
Form	Solid	
Source	Streptomyces sp.	

Solubility of Concanamycin C

Precise quantitative solubility data for **Concanamycin C** is limited in publicly available literature. However, qualitative descriptions and data from closely related analogs provide valuable guidance.

Qualitative Solubility:

Solvent	Solubility	Source
DMSO	Soluble	[1]
Methanol	Soluble	[1]

Quantitative Solubility of Related Concanamycins:

While specific mg/mL values for **Concanamycin C** are not readily available, data for the closely related Concanamycin A and B offer a useful reference.

Compound	Solvent	Solubility	Source
Concanamycin A	DMSO	8 mg/mL (9.24 mM)	[2]
Concanamycin A	Methanol	8 mg/mL (9.24 mM)	[2]
Concanamycin B	DMF	Soluble	[3]
Concanamycin B	DMSO	Soluble	[3]
Concanamycin B	Ethanol	Soluble	[3]
Concanamycin B	Methanol	Soluble	[3]

It is recommended that researchers determine the precise solubility of **Concanamycin C** in their specific experimental systems.

Stability of Concanamycin C

The stability of **Concanamycin C** is crucial for its effective use in experimental and developmental settings.

Storage Recommendations:

Form	Storage Condition	Duration	Source
Solid	-20°C, under desiccating conditions	Up to 12 months	
In Solution	-20°C	Up to 1 month	[4]

General Handling and Solution Preparation:

- It is recommended to prepare and use solutions on the same day if possible.[4]
- If storage of solutions is necessary, they should be stored at -20°C for up to one month.[4]
- Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[4]
- The compound is stable for ambient temperature shipping.[4]

Factors Affecting Stability:

Detailed studies on the effects of pH, temperature, and light on the stability of **Concanamycin C** are not extensively documented. However, general principles for macrolide antibiotics suggest that they can be susceptible to degradation under harsh conditions.

- pH: Macrolides can undergo hydrolysis under acidic or alkaline conditions.[5][6][7]
- Temperature: Elevated temperatures can accelerate the degradation of macrolide antibiotics.[5]
- Light: Exposure to UV light can lead to photodegradation.[5]

It is crucial to conduct forced degradation studies to understand the specific degradation pathways and products of **Concanamycin C** under various stress conditions.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.^[8]^[9]^[10]^[11]^[12]

Materials:

- **Concanamycin C** (solid)
- Selected aqueous buffer (e.g., PBS, pH 7.4)
- Glass vials with screw caps
- Orbital shaker/incubator
- Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Add an excess amount of solid **Concanamycin C** to a glass vial.
- Add a known volume of the aqueous buffer to the vial.
- Securely cap the vial and place it in an orbital shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).
- Shake the vial at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After incubation, check for the presence of undissolved solid to confirm saturation.
- Separate the undissolved solid from the solution by either centrifugation at a high speed or by filtering through a syringe filter.
- Carefully collect the supernatant or filtrate.

- Quantify the concentration of **Concanamycin C** in the clear solution using a validated analytical method.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of **Concanamycin C** under various stress conditions, as recommended by ICH guidelines.^{[5][13][14]}

Materials:

- **Concanamycin C**
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- Water bath or oven
- Photostability chamber
- Analytical instrument for quantification and impurity profiling (e.g., HPLC-UV, LC-MS/MS)

Procedure:

- Acid Hydrolysis:
 - Dissolve **Concanamycin C** in a suitable solvent and add HCl solution.
 - Incubate at a specific temperature (e.g., 60°C) for a defined period.
 - Neutralize the solution before analysis.
- Base Hydrolysis:
 - Dissolve **Concanamycin C** in a suitable solvent and add NaOH solution.
 - Incubate at room temperature or a slightly elevated temperature for a defined period.

- Neutralize the solution before analysis.
- Oxidative Degradation:
 - Dissolve **Concanamycin C** in a suitable solvent and add H₂O₂ solution.
 - Incubate at room temperature for a defined period.
- Thermal Degradation:
 - Expose solid **Concanamycin C** to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.
 - Also, subject a solution of **Concanamycin C** to heat.
- Photodegradation:
 - Expose a solution of **Concanamycin C** to UV light in a photostability chamber for a defined period.
 - A control sample should be wrapped in aluminum foil to exclude light.

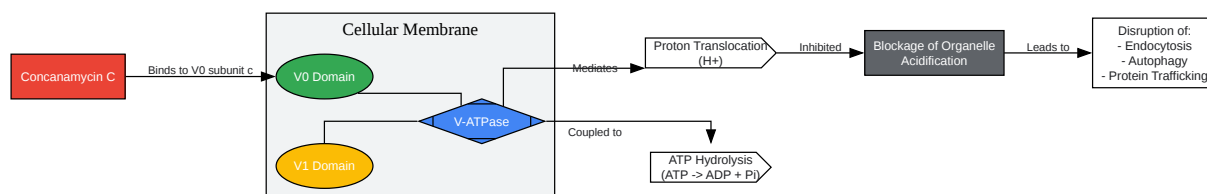
Analysis:

- For each stress condition, analyze the samples at various time points.
- Use a stability-indicating analytical method (typically HPLC) to separate the parent compound from any degradation products.
- Quantify the amount of remaining **Concanamycin C** and the formation of degradation products.
- Characterize the major degradation products using techniques like LC-MS/MS.

Mechanism of Action and Signaling Pathway

Concanamycin C inhibits the V-ATPase, a proton pump responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus.^[15] This inhibition disrupts various cellular processes that are dependent on a low pH environment.

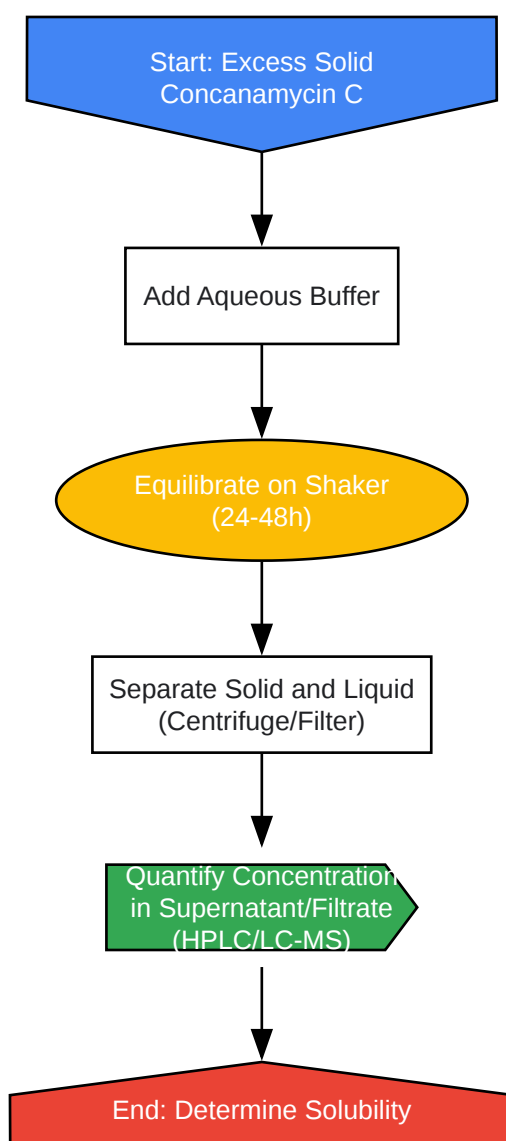
V-ATPase Inhibition by Concanamycin C



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Caption: **Concanamycin C** inhibits V-ATPase by binding to the V0 subunit, blocking proton translocation.

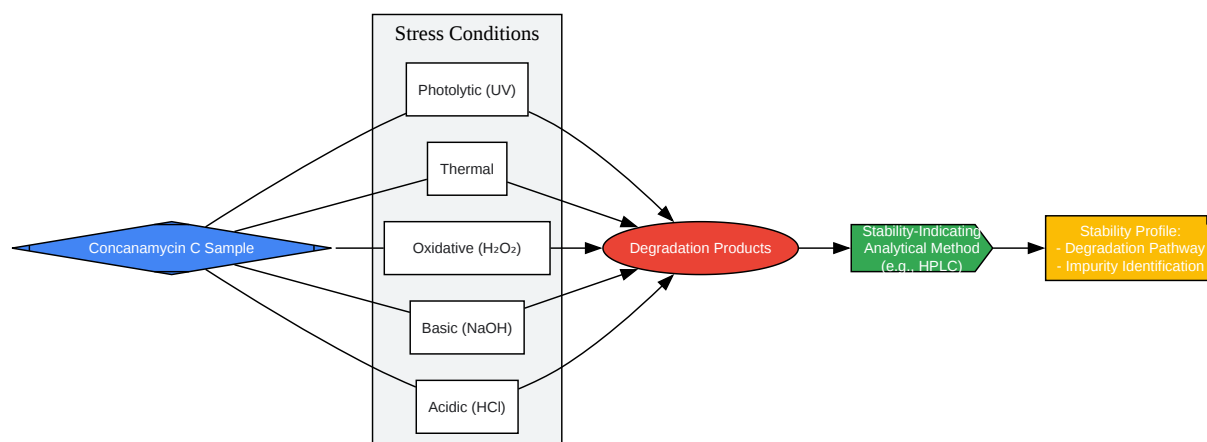
Experimental Workflow for Solubility Determination



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Caption: Shake-flask method workflow for determining **Concanamycin C** solubility.

Logical Relationship in Forced Degradation Studies



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Caption: Logical flow of a forced degradation study for **Concanamycin C**.

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